Propargyl-PEG6-NHS ester functions as a heterobifunctional linker. It possesses two key functional groups:
[] TID15399 | 2093153-99-0 | Propargyl-PEG6-NHS ester, Biosynth ()
The linker incorporates a central poly(ethylene glycol) (PEG) spacer with six repeating units (PEG6). This PEG segment offers several advantages:
PEGylation, the addition of PEG chains, enhances the water solubility of the conjugated biomolecule. This is particularly beneficial for hydrophobic drugs or biomolecules that tend to aggregate in aqueous environments [].
The PEG spacer protects the conjugated molecule from enzymatic degradation and proteolysis, extending its circulation time in vivo [].
[] Propargyl-PEG6-NHS ester |Cas# 2093153-99-0, GlpBio ()
Propargyl-PEG6-NHS ester also features a terminal propargyl group, containing an alkyne functionality. This group allows for further conjugation using click chemistry reactions [].
Click chemistry offers a powerful and versatile tool for bioconjugation due to its:
Propargyl-PEG6-NHS ester is a specialized compound that serves as a versatile linker in bioconjugation applications. It consists of a polyethylene glycol (PEG) chain with six ethylene glycol units, terminated by a propargyl group and an N-hydroxysuccinimide (NHS) ester. The NHS group is reactive towards amines, making this compound particularly useful for modifying biomolecules such as peptides, proteins, and antibodies. The propargyl component facilitates the formation of stable triazole bonds through copper-catalyzed azide-alkyne click chemistry, enhancing its utility in bioconjugation and drug delivery systems. The hydrophilic nature of the PEG spacer improves solubility in aqueous environments, which is beneficial for biological applications .
The biological activity of Propargyl-PEG6-NHS ester is largely attributed to its role as a linker in antibody-drug conjugates (ADCs). By facilitating the attachment of cytotoxic drugs to antibodies, it enhances the therapeutic efficacy while minimizing systemic toxicity. The hydrophilic PEG chain also contributes to improved pharmacokinetics by increasing solubility and reducing immunogenicity. Furthermore, the ability to utilize click chemistry allows for precise control over the conjugation process, which is vital for developing targeted therapies .
The synthesis of Propargyl-PEG6-NHS ester typically involves the following steps:
This multi-step synthesis allows for precise control over the molecular weight and functional groups present in the final compound .
Propargyl-PEG6-NHS ester has several important applications:
Interaction studies involving Propargyl-PEG6-NHS ester often focus on its reactivity with various biomolecules. Research has shown that it effectively modifies proteins and peptides without significantly altering their biological activity. Studies utilizing mass spectrometry and chromatography have demonstrated successful conjugation with minimal side reactions, confirming its suitability for precise bioconjugation applications .
Several compounds share similarities with Propargyl-PEG6-NHS ester, particularly in their structure and function as linkers or reagents in bioconjugation:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Propargyl-PEG5-NHS ester | Similar PEG backbone but shorter chain length | May exhibit different solubility properties |
| Azide-PEG6-NHS ester | Contains azide instead of propargyl | Useful for different click chemistry applications |
| Maleimide-PEG6-NHS ester | Contains maleimide group for thiol reactions | Preferred for conjugating to cysteine residues |
| Biotin-PEG6-NHS ester | Contains biotin for strong affinity to streptavidin | Widely used in affinity purification methods |
Propargyl-PEG6-NHS ester stands out due to its unique combination of properties that facilitate both amine-reactive conjugation and copper-catalyzed click chemistry, making it particularly versatile for various biochemical applications .
Propargyl-polyethylene glycol hexamer N-hydroxysuccinimide ester represents a sophisticated heterobifunctional linker molecule incorporating both alkyne and activated ester functionalities [4]. The compound possesses a molecular formula of C₂₀H₃₁NO₁₀ with a molecular weight of 445.46 grams per mole, as confirmed through multiple analytical characterizations [2] [5] [9].
The synthesis of Propargyl-polyethylene glycol hexamer N-hydroxysuccinimide ester typically follows a multi-step approach beginning with the construction of the polyethylene glycol backbone . The polyethylene glycol polymer synthesis proceeds through ring-opening polymerization of ethylene oxide, generating the six-unit polyethylene glycol chain that serves as the central spacer element [37]. This polyethylene glycol segment provides enhanced water solubility and biocompatibility characteristics essential for bioconjugation applications [4].
Terminal functionalization represents a critical synthetic phase involving the introduction of the propargyl group at one terminus and the N-hydroxysuccinimide ester at the opposite end [4]. The propargyl functionality, containing the characteristic carbon-carbon triple bond, enables subsequent copper-catalyzed azide-alkyne cycloaddition reactions for bioorthogonal conjugation [24]. The alkyne group synthesis can be achieved through various methodological approaches, including elimination reactions from vicinal dihalides or through direct alkynylation procedures [22] [25].
The N-hydroxysuccinimide ester formation involves activation of the carboxylic acid terminus through carbodiimide-mediated coupling with N-hydroxysuccinimide [13]. This activation strategy creates a highly electrophilic carbonyl center that readily reacts with primary amines under physiological conditions [11] [13]. The resulting activated ester demonstrates superior reactivity compared to conventional carboxylic acid derivatives while maintaining reasonable stability for handling and storage [26].
Alternative synthetic approaches may employ solid-phase synthesis methodologies for enhanced control over product purity and molecular weight distribution [36]. Solid-phase techniques offer advantages in terms of simplified purification procedures and reduced chromatographic requirements [36]. The stepwise assembly on solid support enables efficient removal of reaction byproducts and unreacted starting materials through simple washing procedures [36].
| Parameter | Value/Range | Notes |
|---|---|---|
| Molecular Formula | C₂₀H₃₁NO₁₀ | Contains propargyl and N-hydroxysuccinimide ester functional groups |
| Molecular Weight (grams per mole) | 445.46-445.47 | Slight variations in literature values |
| Chemical Abstracts Service Number | 2093153-99-0 | Unique identifier for compound |
| Purity (%) | 95-98 | Commercial grade specifications |
| Storage Temperature (°Celsius) | -20 | Requires desiccant storage |
| Optimal pH Range | 7.4-8.5 | Optimal for N-hydroxysuccinimide ester reactivity |
| Reaction Temperature (°Celsius) | 4-25 | Room temperature or cold conditions |
| Typical Reaction Time (hours) | 0.5-4 | Varies with pH and temperature |
| Solvent Compatibility | Water, dimethyl sulfoxide, dimethylformamide | Organic solvents for solubility enhancement |
Optimization of Propargyl-polyethylene glycol hexamer N-hydroxysuccinimide ester synthesis requires careful control of multiple reaction parameters to achieve maximum yield and product quality [11] [13] [14]. The pH value emerges as the most critical factor influencing N-hydroxysuccinimide ester reactivity, with optimal conditions maintained between pH 8.3 and 8.5 [14] [19] [29]. At lower pH values, primary amine nucleophiles become protonated and lose reactivity, while excessive alkalinity accelerates hydrolytic degradation of the activated ester [14] [15].
Temperature management plays a crucial role in balancing reaction kinetics with product stability [14] [15]. Lower temperatures, typically maintained between 4°Celsius and room temperature, help minimize N-hydroxysuccinimide ester hydrolysis while allowing sufficient reaction rates for practical synthesis timescales [11] [14]. The hydrolysis half-life of N-hydroxysuccinimide esters extends to 4-5 hours at pH 7.0 and 0°Celsius, but decreases dramatically to 10 minutes at pH 8.6 and 4°Celsius [13] [15].
Reagent stoichiometry optimization involves careful consideration of N-hydroxysuccinimide ester to amine ratios [11] [12] [18]. Typical protocols employ 10-50 fold molar excess of the N-hydroxysuccinimide ester to ensure complete conjugation, particularly when working with dilute protein solutions [12] [18]. Higher molar ratios improve conjugation efficiency but may increase purification complexity due to excess unreacted reagent [12].
Solvent selection critically impacts both solubility and stability of the N-hydroxysuccinimide ester [11] [13] [29]. Amine-free buffers such as phosphate-buffered saline or sodium bicarbonate solutions provide optimal reaction environments [11] [13]. Organic co-solvents including dimethyl sulfoxide or dimethylformamide can enhance solubility of hydrophobic N-hydroxysuccinimide esters, but must be free from amine contaminants to prevent competitive reactions [13] [29].
Moisture control represents another essential optimization parameter, as N-hydroxysuccinimide esters demonstrate significant sensitivity to hydrolytic degradation [26] [27]. Anhydrous reaction conditions help preserve activated ester integrity during synthesis and storage phases [26]. The compound should be stored at -20°Celsius with desiccant to minimize moisture exposure [5] [9].
Buffer system selection influences both reaction efficiency and product stability [11] [13] [15]. Phosphate and bicarbonate buffers provide excellent pH control without interfering functional groups [11] [13]. Tris-based buffers should be avoided due to their primary amine content, which competes with intended conjugation reactions [11] [13] [29].
| Optimization Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| pH Control | 8.3-8.5 | Critical for N-hydroxysuccinimide reactivity |
| Temperature Management | 4°Celsius to room temperature | Lower temperature reduces hydrolysis |
| Reagent Stoichiometry | 10-50 fold molar excess N-hydroxysuccinimide ester | Higher excess improves conjugation |
| Reaction Time | 30 minutes - 4 hours | Depends on pH and temperature |
| Solvent Selection | Amine-free buffers preferred | Affects solubility and stability |
| Moisture Control | Anhydrous conditions | Prevents N-hydroxysuccinimide ester degradation |
| Buffer System | Phosphate or bicarbonate | Maintains optimal pH |
Purification of Propargyl-polyethylene glycol hexamer N-hydroxysuccinimide ester requires sophisticated chromatographic techniques capable of separating closely related molecular species while maintaining product integrity [16] [17]. Size exclusion chromatography represents the most commonly employed initial purification method, effectively removing low molecular weight byproducts, unreacted starting materials, and buffer components [16].
Size exclusion chromatography operates based on molecular size differences, enabling separation of the target polyethylene glycol derivative from smaller synthetic byproducts and hydrolysis products [16]. The technique provides gentle separation conditions that preserve the integrity of both the N-hydroxysuccinimide ester and propargyl functionalities [16]. However, resolution limitations may occur when separating compounds with similar molecular weights [16].
Ion exchange chromatography offers high-resolution separation capabilities for charge-based purification [16]. The polyethylene glycol modification alters surface charge density and pH-dependent ionization behavior, enabling separation of positional isomers and products with varying degrees of functionalization [16]. This technique proves particularly valuable for removing ionic impurities and buffer salts from the final product [16].
Hydrophobic interaction chromatography provides complementary separation mechanisms based on hydrophobic properties [16]. The technique can separate molecules with similar charges but different hydrophobic characteristics, making it useful for removing organic synthetic byproducts [16]. However, hydrophobic interaction chromatography typically exhibits lower capacity and resolution compared to size exclusion or ion exchange methods [16].
Reverse phase high-performance liquid chromatography delivers exceptional resolution for analytical and preparative applications [16]. This technique enables identification of structural isomers and quantification of product purity [16]. However, the organic solvents required may compromise the stability of sensitive biomolecule conjugates [16].
Alternative purification approaches include membrane-based techniques such as dialysis and ultrafiltration [16]. These methods offer cost-effective solutions for buffer exchange and concentration, though they lack the resolution required for removing closely related impurities [16]. Dialysis provides gentle conditions suitable for maintaining product stability during extended purification procedures [16].
Quality control protocols for Propargyl-polyethylene glycol hexamer N-hydroxysuccinimide ester must address multiple analytical parameters to ensure product specifications [26] [27] [28]. N-hydroxysuccinimide ester content determination represents a critical quality parameter, typically assessed through ultraviolet spectroscopy monitoring the characteristic absorption at 260-280 nanometers [26] [27] [28].
Molecular weight distribution analysis employs mass spectrometric techniques including electrospray ionization mass spectrometry or matrix-assisted laser desorption/ionization time-of-flight methods [5] [9]. These techniques provide precise molecular weight confirmation and detect potential degradation products or synthetic byproducts [5] [9].
Purity assessment through high-performance liquid chromatography enables quantitative determination of main product content and identification of related substances [26] [27]. Acceptance criteria typically require minimum 95% purity for pharmaceutical-grade applications [26] [31].
Water content analysis using Karl Fischer titration ensures appropriate moisture levels, as excessive water can promote N-hydroxysuccinimide ester hydrolysis during storage [27] [31]. Specification limits typically require less than 0.5% water content [31].
Functional group analysis through nuclear magnetic resonance spectroscopy provides structural confirmation and quantification of reactive functionalities [5] [9]. This technique enables verification of both propargyl and N-hydroxysuccinimide ester group integrity [5] [9].
| Purification Method | Application | Advantages | Limitations |
|---|---|---|---|
| Size Exclusion Chromatography | Removes low molecular weight byproducts | Gentle conditions, maintains structure | Limited resolution for similar sizes |
| Ion Exchange Chromatography | Separates charge variants | High resolution for similar species | pH and salt effects |
| Hydrophobic Interaction Chromatography | Separates hydrophobic species | Complementary to ion exchange | Lower capacity |
| Reverse Phase High-Performance Liquid Chromatography | High resolution separation | Excellent resolution | Harsh solvents may denature |
| Dialysis | Buffer exchange and cleanup | Simple and cost-effective | Time consuming |
| Ultrafiltration | Concentration and purification | Rapid processing | Potential for fouling |
| Solid Phase Extraction | Small scale purification | Minimal solvent usage | Limited capacity |
| Quality Control Parameter | Analytical Method | Acceptance Criteria |
|---|---|---|
| N-hydroxysuccinimide Ester Content | Ultraviolet Spectroscopy (260-280 nanometers) | ≥95% active ester content |
| Molecular Weight Distribution | Electrospray Ionization Mass Spectrometry or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight | Monodisperse distribution |
| Purity by High-Performance Liquid Chromatography | Reverse Phase High-Performance Liquid Chromatography | ≥95% purity |
| Water Content | Karl Fischer Titration | ≤0.5% water content |
| pH Value | pH Meter | 7.0-8.5 (1% solution) |
| Residual Solvents | Gas Chromatography | Per International Council for Harmonisation guidelines |
| Functional Group Analysis | Nuclear Magnetic Resonance Spectroscopy | Structural confirmation |
Industrial scale-up of Propargyl-polyethylene glycol hexamer N-hydroxysuccinimide ester production presents unique challenges requiring careful consideration of process economics, equipment design, and quality maintenance [31] [35] [37] [38]. Manufacturing capabilities must accommodate production scales ranging from milligrams for research applications to hundreds of kilograms for commercial pharmaceutical use [31] [38].
Process development for large-scale production necessitates optimization of synthetic routes to minimize chromatographic purification requirements [36] [38]. Solid-phase synthesis approaches offer significant advantages for industrial implementation by reducing the need for multiple column chromatography steps [36]. The solid-phase methodology enables simple product isolation through filtration and washing procedures, significantly reducing processing time and solvent consumption [36].
Equipment selection for industrial production must address the specific requirements of polyethylene glycol chemistry, including inert atmosphere capabilities for moisture-sensitive reactions [31] [37]. Reactor design should incorporate efficient mixing systems to ensure homogeneous reaction conditions, particularly important for maintaining consistent product quality across large batch sizes [37].
Temperature control systems require precise regulation capabilities to maintain optimal reaction conditions while minimizing N-hydroxysuccinimide ester degradation [31] [37]. Industrial reactors must provide uniform temperature distribution to prevent hot spots that could promote side reactions or product decomposition [37].
Solvent recovery and recycling systems become economically essential at industrial scales [37]. The high volumes of organic solvents required for large-scale synthesis necessitate efficient distillation and purification systems to enable solvent reuse while maintaining product quality [37].
Quality assurance protocols for industrial production must include comprehensive analytical testing at multiple process stages [31] [33]. Real-time monitoring systems enable immediate detection of process deviations that could impact product quality [31]. Statistical process control methods help maintain consistent product specifications across multiple production batches [31].
Regulatory compliance considerations require adherence to current Good Manufacturing Practice guidelines for pharmaceutical applications [31] [38]. Documentation systems must provide complete traceability from raw materials through final product release [31]. Validation protocols demonstrate consistent process performance and product quality over multiple production campaigns [31] [38].
Supply chain management for raw materials becomes critical at industrial scales [31] [38]. Qualified suppliers must provide consistent quality starting materials with appropriate certificates of analysis [31]. Backup supplier arrangements help ensure production continuity in case of supply disruptions [31].
Environmental considerations include waste minimization strategies and appropriate disposal methods for synthetic byproducts [37]. Process optimization should minimize waste generation while maintaining product quality and yield [37]. Waste treatment systems must handle organic solvents and aqueous waste streams in compliance with environmental regulations [37].
Cost optimization strategies focus on improving overall process efficiency through yield enhancement and waste reduction [37] [38]. Process intensification techniques may enable reduced equipment sizes and improved heat and mass transfer characteristics [37]. Continuous processing approaches offer potential advantages over traditional batch methods for certain synthetic steps [38].
Analytical method transfer from development to production scales requires validation of analytical procedures under industrial conditions [31] [33]. Method robustness studies ensure reliable analytical results across different operators, instruments, and environmental conditions [31]. Automated analytical systems may provide improved precision and throughput for routine quality control testing [31].
The N-hydroxysuccinimide ester functionality in Propargyl-polyethylene glycol 6-N-hydroxysuccinimide ester exhibits well-defined reactivity patterns characteristic of activated carboxylic acid derivatives [1] [2]. N-hydroxysuccinimide esters function as acylating reagents that selectively target primary amine groups under physiological to slightly alkaline conditions, typically operating within a pH range of 7.2 to 9.0 [3] [4]. The reaction mechanism proceeds through nucleophilic attack by the primary amine on the carbonyl carbon of the N-hydroxysuccinimide ester, forming a tetrahedral intermediate followed by elimination of N-hydroxysuccinimide as a leaving group, ultimately yielding a stable amide bond [1] [5].
The enhanced reactivity of N-hydroxysuccinimide esters compared to simple alkyl esters stems from the electron-withdrawing characteristics of the N-hydroxysuccinimide moiety [1]. The N-hydroxysuccinimide anion functions as an excellent leaving group due to charge delocalization across both oxygen and nitrogen atoms, providing significantly greater stability than conventional alkoxide leaving groups [1]. This electronic stabilization reduces the activation energy for nucleophilic substitution, enabling efficient amide bond formation under mild aqueous conditions [3].
However, hydrolysis represents a competing reaction pathway that significantly influences N-hydroxysuccinimide ester efficiency [6] [7]. The hydrolysis rate exhibits strong pH dependence, with half-life values decreasing from 4 to 5 hours at pH 7.0 and 0°C to approximately 10 minutes at pH 8.6 and 4°C [6] [7]. This pH-dependent hydrolysis profile necessitates careful optimization of reaction conditions to maximize aminolysis while minimizing unwanted hydrolytic degradation [8].
Recent investigations have revealed additional complexity in N-hydroxysuccinimide ester reactivity beyond the conventional aminolysis pathway [9] [10]. Ring-opening reactions of the succinimide moiety can occur as side reactions, particularly with certain thio-N-hydroxysuccinimide derivatives, leading to formation of N-succinamide products [9] [10]. These alternative reaction pathways demonstrate site-dependent selectivity and can occur simultaneously with desired aminolysis reactions within the same protein substrate [9] [10].
| pH | Temperature (°C) | Half-life (hours) | Reaction Rate (M⁻¹s⁻¹) | Notes |
|---|---|---|---|---|
| 7.0 | 0 | 4.50 | ~10² | Hydrolysis competition |
| 8.6 | 4 | 0.17 | ~10³ | Rapid hydrolysis |
| 7.2 | 25 | 2.50 | ~10²⁻³ | Physiological conditions |
| 8.5 | 25 | 0.50 | ~10³⁻⁴ | Alkaline hydrolysis |
The propargyl functionality in Propargyl-polyethylene glycol 6-N-hydroxysuccinimide ester contains a terminal alkyne group that exhibits distinctive chemical properties derived from the sp-hybridized carbon atoms forming the triple bond [11] [12]. Terminal alkynes demonstrate significantly enhanced acidity compared to their sp² and sp³ hybridized counterparts, with the terminal hydrogen exhibiting a pKa value of approximately 25 [12] [13]. This enhanced acidity arises from the increased s-character of the sp-hybridized carbon-hydrogen bond, making the terminal proton approximately 10²³ times more acidic than ethane [12] [13].
The electronic structure of the alkyne triple bond consists of one sigma bond and two pi bonds, with the pi electrons providing nucleophilic character while simultaneously making the carbon atoms electrophilic under appropriate conditions [14]. The linear geometry imposed by sp hybridization creates unique steric accessibility compared to alkenes or alkanes, facilitating specific interactions with catalysts and reagents [15].
In copper-catalyzed azide-alkyne cycloaddition reactions, terminal alkynes exhibit superior reactivity compared to internal alkynes due to the accessibility of the terminal hydrogen for metal coordination [16] [17]. The copper catalyst coordinates with the alkyne pi-system and subsequently facilitates deprotonation of the terminal hydrogen, forming a copper acetylide intermediate with enhanced nucleophilic character [18]. This coordination increases the acidity of the terminal hydrogen by up to 9.7 pH units, enabling deprotonation even in aqueous media without added base [18].
Experimental studies comparing alkyne and alkene reactivity under controlled conditions demonstrate that alkynes exhibit preferential reactivity in certain transformations [15]. On hydrogen-terminated silicon surfaces, the reactivity ratio of alkyne to alkene was measured at approximately 1.7 at 120°C, increasing to 9:1 when the temperature was reduced to 65°C [15]. This temperature dependence suggests that alkyne reactivity benefits from lower activation energies compared to alkene analogues [15].
The propargyl position in alkyne compounds exhibits unique substitution patterns that can significantly influence reactivity [19] [20]. Electron-withdrawing substituents at the propargyl position facilitate base-induced rearrangements to alpha,beta-unsaturated imines, while electron-donating groups can modulate the rate of nucleophilic addition reactions [19]. Steric factors also play crucial roles, with bulky substituents reducing reaction rates through hindered access to the reactive triple bond [20].
| Alkyne Type | pKa | Relative Reactivity | CuAAC Compatibility | Nucleophilicity |
|---|---|---|---|---|
| Terminal alkyne (HC≡C-R) | 25 | 1.0 | Excellent | High |
| Internal alkyne (R-C≡C-R') | N/A | 0.3 | Moderate | Moderate |
| Propargyl substituted | ~25 | 0.8 | Good | High |
| Alkene (comparison) | 44 | 0.5 | Poor | Low |
The polyethylene glycol 6 spacer component in Propargyl-polyethylene glycol 6-N-hydroxysuccinimide ester comprises six ethylene oxide repeating units with the general structure H-(OCH₂CH₂)₆-OH [21] [22]. This specific chain length positions the polymer within the low molecular weight polyethylene glycol category, exhibiting liquid characteristics at room temperature with an average molecular weight of approximately 300 grams per mole [23] [24].
The polyethylene glycol backbone demonstrates exceptional hydrophilicity due to the ether oxygen atoms that serve as hydrogen bond acceptors, enabling formation of hydrogen bonds with water molecules in a ratio approaching 100 water molecules per polyethylene glycol unit [25] [22]. This extensive hydrogen bonding network accounts for the complete water solubility observed for polyethylene glycol 6, distinguishing it from higher molecular weight analogues that exhibit reduced solubility as molecular weight increases [24] [26].
The conformational flexibility of the polyethylene glycol chain arises from free rotation around the carbon-carbon and carbon-oxygen bonds, allowing adoption of numerous conformational states in solution [27]. This flexibility enables the spacer to accommodate various geometric constraints during bioconjugation reactions while maintaining optimal spacing between functional groups [22]. The hydrated radius of polyethylene glycol 6 in aqueous solution creates an effective molecular volume that influences the accessibility of terminal functional groups [26].
Polyethylene glycol 6 exhibits excellent chemical stability under physiological conditions, showing resistance to enzymatic degradation and maintaining structural integrity across a wide pH range [24]. The polymer demonstrates minimal immunogenicity and low toxicity, with LD₅₀ values exceeding 20,000 mg/kg in animal studies [28]. These biocompatibility characteristics make polyethylene glycol 6 an ideal spacer component for biological applications [22].
The physical properties of polyethylene glycol 6 include a density of approximately 1.13 g/mL at 20°C and dynamic viscosity values ranging from 7 to 15 centipoise at 25°C [21] [23]. The boiling point exceeds 250°C, although thermal decomposition may occur at elevated temperatures [28]. These properties facilitate handling and processing during synthesis and formulation procedures [29].
Pharmacokinetic studies demonstrate that polyethylene glycol 6 exhibits rapid clearance from biological systems, primarily through renal filtration due to its low molecular weight [26]. The elimination half-life ranges from 18 minutes to several hours depending on the biological system, with higher molecular weight polyethylene glycol derivatives showing extended circulation times [26]. This clearance profile influences the design considerations for bioconjugates intended for specific pharmacokinetic behaviors [26].
| Property | Value | Temperature/Conditions | Reference Standard |
|---|---|---|---|
| Molecular Weight (g/mol) | ~300 | Average MW | PEG-300 |
| Number of EO Units | 6 | Ethylene oxide units | Nominal |
| Water Solubility | Complete | 25°C | Fully miscible |
| Density (g/mL) | 1.13 | 20°C | Standard conditions |
| Viscosity (cP) | 7-15 | 25°C | Newtonian fluid |
| Boiling Point (°C) | >250 | At 1 atm | Thermal decomposition |
The concept of orthogonal reactivity in Propargyl-polyethylene glycol 6-N-hydroxysuccinimide ester enables selective modification of distinct functional groups without cross-reactivity, providing a powerful tool for complex bioconjugation strategies [30] [31]. The compound incorporates two functionally independent reactive sites: the N-hydroxysuccinimide ester that targets primary amines and the terminal alkyne that participates in copper-catalyzed azide-alkyne cycloaddition reactions [32] [33].
The N-hydroxysuccinimide ester functionality demonstrates high chemoselectivity for primary aliphatic amines, particularly the epsilon-amino groups of lysine residues and N-terminal amino groups of proteins [3] [34]. While N-hydroxysuccinimide esters can react with secondary nucleophiles such as hydroxyl and sulfhydryl groups, the resulting esters and thioesters exhibit poor stability and can be readily displaced by primary amines [3]. This inherent selectivity hierarchy ensures preferential amide bond formation under physiological conditions [34].
The terminal alkyne group exhibits complementary orthogonal reactivity through participation in copper-catalyzed azide-alkyne cycloaddition reactions [16] [35]. This reaction demonstrates exceptional bioorthogonality, proceeding efficiently in complex biological environments without interference from endogenous functional groups [17]. The copper catalyst facilitates regioselective formation of 1,4-disubstituted 1,2,3-triazoles as the exclusive products, eliminating concerns about regioisomer formation [16] [36].
Advanced orthogonal systems have been developed that exploit steric and electronic differences to achieve mutual orthogonality among multiple bioorthogonal reactions [30] [37]. For example, sterically hindered tetrazines react selectively with isonitriles while remaining unreactive toward strained alkynes, which preferentially react with less hindered tetrazines [30] [31]. These developments enable simultaneous labeling of multiple biomolecules using distinct click chemistry pathways [37].
The frontier molecular orbital interactions govern the selectivity observed in orthogonal cycloaddition reactions [30]. Five-membered cyclic dienes demonstrate orthogonality to isonitriles due to unfavorable highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps, while readily reacting with strained alkynes through more favorable orbital interactions [30]. This mechanistic understanding enables rational design of orthogonal reaction pairs based on computational predictions of transition state energies [30].
Kinetic considerations play crucial roles in maintaining orthogonality under competitive conditions [37] [31]. The rate constants for different bioorthogonal reactions span several orders of magnitude, enabling temporal control of conjugation sequences [31]. Fast reactions can be completed before slower competing processes become significant, providing kinetic orthogonality even when thermodynamic selectivity is incomplete [38].
The pH dependence of different reaction pathways enables additional orthogonal control strategies [39]. While N-hydroxysuccinimide ester hydrolysis accelerates at elevated pH, copper-catalyzed azide-alkyne cycloaddition maintains efficiency across a broader pH range [16] [6]. This differential pH sensitivity allows selective activation or suppression of specific reaction pathways through buffer choice [6].
| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Biocompatibility | Orthogonality | Stability |
|---|---|---|---|---|
| CuAAC (azide-alkyne) | 10¹-10³ | Good (with ligand) | High | Excellent |
| SPAAC (strain-promoted) | 10⁻²-10⁰ | Excellent | High | Excellent |
| Tetrazine ligation | 10²-10⁶ | Excellent | High | Good |
| Thiol-ene | 10⁶-10⁷ | Good | Moderate | Good |
| NHS ester aminolysis | 10²-10⁴ | Moderate | Low | pH dependent |